molecular formula C10H14ClNO2 B568845 (R)-4-amino-4-phenylbutanoic acid hydrochloride CAS No. 1010129-08-4

(R)-4-amino-4-phenylbutanoic acid hydrochloride

Cat. No.: B568845
CAS No.: 1010129-08-4
M. Wt: 215.677
InChI Key: HWYVTLZMBWZXGN-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-amino-4-phenylbutanoic acid hydrochloride is a chiral compound with significant importance in various scientific fields. It is an amino acid derivative that features an amino group and a phenyl group attached to a butanoic acid backbone. The hydrochloride form is often used to enhance the compound’s stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-amino-4-phenylbutanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with the commercially available ®-4-phenylbutanoic acid.

    Amination: The carboxylic acid group is converted to an amide using reagents like thionyl chloride (SOCl2) followed by ammonia (NH3).

    Reduction: The amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrochloride Formation: The free amine is treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of ®-4-amino-4-phenylbutanoic acid hydrochloride may involve:

    Large-Scale Amination: Utilizing continuous flow reactors for the amination step to increase yield and efficiency.

    Catalytic Hydrogenation: Employing catalytic hydrogenation for the reduction step to ensure high selectivity and purity.

    Crystallization: The final product is often purified through crystallization techniques to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

®-4-amino-4-phenylbutanoic acid hydrochloride undergoes several types of chemical reactions:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The phenyl group can be hydrogenated under catalytic conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are employed for hydrogenation.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Hydrogenated phenyl derivatives.

    Substitution Products: Various substituted amines and amides.

Scientific Research Applications

®-4-amino-4-phenylbutanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-4-amino-4-phenylbutanoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It primarily targets neurotransmitter receptors and enzymes involved in amino acid metabolism.

    Pathways Involved: The compound modulates signaling pathways related to neurotransmission and neuroprotection.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-amino-4-phenylbutanoic acid hydrochloride: The enantiomer of the compound with different biological activity.

    4-amino-3-phenylbutanoic acid: A structural isomer with distinct chemical properties.

    4-aminobutyric acid (GABA): A related compound with significant roles in neurotransmission.

Uniqueness

®-4-amino-4-phenylbutanoic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity in its interactions with molecular targets.

Properties

IUPAC Name

(4R)-4-amino-4-phenylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-9(6-7-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYVTLZMBWZXGN-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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